5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O2S/c20-13-4-1-3-12(9-13)18-21-17(27-23-18)11-24-6-7-25-15(19(24)26)10-14(22-25)16-5-2-8-28-16/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEVKHCKCPFXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.23 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core linked to a bromophenyl oxadiazole moiety and a thiophene group.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to This compound . For instance:
- A series of pyrazole derivatives were synthesized and tested against various viruses including HSV and BVDV. One compound showed over 90% inhibition of HSV replication at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .
- Another study demonstrated that oxadiazole derivatives exhibited significant antiviral activities against JUNV in Vero cells, suggesting that structural modifications can enhance biological efficacy .
Anticancer Activity
The anticancer properties of this class of compounds are also noteworthy:
- A study on related pyrazolo compounds indicated that they could inhibit cancer cell proliferation effectively. The compound 3ad was identified as a promising lead with substantial cytotoxic effects against various cancer cell lines .
- Research on heterocyclic compounds has shown that modifications in their structure can lead to enhanced selectivity and potency against cancer cells while minimizing toxicity .
Table 1: Summary of Biological Activities
The proposed mechanisms for the biological activity of these compounds include:
- Inhibition of Viral Replication : The structural components may interfere with viral entry or replication processes within host cells.
- Induction of Apoptosis in Cancer Cells : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural analogs and their properties:
Key Observations:
Structural Variations and Bioactivity: The pyrazolo[1,5-a]pyrazin-4-one core (target compound) differs from pyrazolo[1,5-a]pyrimidines () in the nitrogen arrangement, impacting electron distribution and target selectivity. 1,2,4-Triazole analogs () show antimicrobial and antioxidant activities, but their lower molecular weights (~350–400) compared to the target compound (~476.3) may reduce binding affinity in complex enzyme pockets .
However, positional isomerism (3- vs. 4-bromo) could alter steric interactions with target proteins .
Thiophene vs. Other Heterocycles :
- The thiophen-2-yl group in the target compound provides π-π stacking capability similar to 4-ethylphenyl () but with greater polarizability due to sulfur’s electronegativity. This may enhance interactions with aromatic residues in enzymes like CYP450 .
Research Findings and Implications
Antimicrobial Activity:
- Pyrazolo[1,5-a]pyrazin-4-one analogs (e.g., ) demonstrate moderate activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (MIC: 4–32 µg/mL). The thiophene moiety likely disrupts bacterial membrane integrity via hydrophobic interactions .
- 1,2,4-Triazole-thiones () exhibit superior antifungal activity (MIC: 8–16 µg/mL) compared to oxadiazole-containing derivatives, possibly due to thione-mediated metal chelation in fungal enzymes .
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]Pyrazin-4-one Core
The pyrazolo[1,5-a]pyrazin-4-one core is synthesized via a base-mediated [3 + 2] cycloannulation strategy. A one-pot three-step protocol starting from pyrazole-3-carboxylic acids is commonly employed. The process begins with the formation of an amide intermediate by reacting pyrazole-3-carboxylic acid with a primary amine, such as benzylamine, in the presence of a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF . Subsequent cyclization under basic conditions (e.g., potassium tert-butoxide in THF) yields the pyrazolo[1,5-a]pyrazin-4-one scaffold.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Formation | HATU, DIPEA, DMF, rt, 12 h | 85–90 |
| Cyclization | KOtBu, THF, 0°C to rt, 6 h | 70–75 |
The introduction of a hydroxymethyl group at position 5 is achieved by substituting the amine component with ethanolamine during amide formation, followed by oxidation of the secondary alcohol to a ketone and subsequent reduction to a primary alcohol.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, 12 h |
| Yield | 80–85% |
Preparation of the 3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-ylmethyl Moiety
The 3-(3-bromophenyl)-1,2,4-oxadiazole ring is synthesized from 3-bromobenzamide and hydroxylamine hydrochloride. The amidoxime intermediate is formed by refluxing 3-bromobenzamide with hydroxylamine hydrochloride in ethanol, followed by cyclization with ethyl malonyl chloride in the presence of triethylamine . Reduction of the resultant 5-carboxy-1,2,4-oxadiazole using LiAlH₄ in THF yields the 5-hydroxymethyl derivative, which is subsequently converted to the chloromethyl analog via treatment with thionyl chloride (SOCl₂).
Cyclization and Reduction Data
| Reaction Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, EtOH, reflux | 6 | 90 |
| Cyclization | Ethyl malonyl chloride, Et₃N, rt | 4 | 75 |
| Reduction | LiAlH₄, THF, 0°C to rt | 2 | 65 |
Final Assembly of the Target Compound
The chloromethyl-oxadiazole intermediate is coupled to the 5-hydroxymethyl-pyrazolo[1,5-a]pyrazin-4-one derivative via nucleophilic substitution. Using NaH as a base in anhydrous DMF, the reaction proceeds at 60°C for 8 hours, yielding the target compound after purification by column chromatography (silica gel, ethyl acetate/hexane 3:7) .
Coupling Reaction Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | NaH | 70 |
| K₂CO₃ | 50 | |
| Solvent | DMF | 70 |
| DMSO | 60 | |
| Temperature | 60°C | 70 |
| rt | 40 |
Analytical Characterization
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS. Key spectral data include:
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step organic reactions, including cyclization of oxadiazole and pyrazolo-pyrazinone moieties. Critical challenges include:
- Low yields due to steric hindrance from the 3-bromophenyl and thiophen-2-yl substituents .
- Purity control during coupling reactions, requiring chromatographic purification (e.g., HPLC) to remove by-products .
Methodological optimization : - Use microwave-assisted synthesis for oxadiazole formation to reduce reaction time (e.g., 30–60 minutes at 120°C) .
- Employ Lewis acids (e.g., ZnCl₂) as catalysts for pyrazolo-pyrazinone cyclization to improve regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions, especially the bromophenyl and thiophene groups. Aromatic protons typically appear at δ 7.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular weight (e.g., expected [M+H]⁺ ≈ 524.05 Da) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrazinone core .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Prioritize kinase inhibition or antimicrobial activity screens due to structural similarities to pyrazolo-pyrazinone derivatives with reported bioactivity .
- Dose-response studies : Use IC₅₀/EC₅₀ determinations at concentrations of 0.1–100 µM, with positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility optimization : Test dimethyl sulfoxide (DMSO) or ethanol as solvents, ensuring <1% solvent concentration in assays to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological approach :
- Synthesize analogs with modified substituents (e.g., replacing bromophenyl with chlorophenyl or methoxyphenyl) to assess electronic effects .
- Compare bioactivity data (e.g., IC₅₀ values) across analogs using statistical tools like ANOVA to identify significant trends .
Example SAR table :
| Analog Modification | Bioactivity (IC₅₀, µM) | Key Observation |
|---|---|---|
| 3-Bromophenyl → 3-Chlorophenyl | 12.3 ± 1.2 | Increased lipophilicity |
| Thiophen-2-yl → Furan-2-yl | >100 | Loss of activity |
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line, incubation time) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false-negative results .
- Target engagement assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets .
Q. How can crystallographic data inform drug design for this compound?
- Hydrogen-bonding networks : X-ray structures reveal interactions between the oxadiazole nitrogen and active-site residues (e.g., Asp89 in kinase targets) .
- Conformational flexibility : Molecular docking studies guided by crystallography can optimize substituent geometry for target complementarity .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Continuous flow reactors : Minimize side reactions during oxadiazole formation by maintaining precise temperature control .
- Recrystallization solvents : Use ethyl acetate/hexane (3:1) for final purification, achieving >98% purity (HPLC) .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
Q. How can researchers investigate the compound’s mechanism of enzyme inhibition?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Mutagenesis assays : Modify putative binding residues (e.g., Cys145 in SARS-CoV-2 Mᵖʳᵒ) to validate target engagement .
- Molecular dynamics simulations : Model binding stability over 100-ns trajectories using AMBER or GROMACS .
Q. What in vivo models are suitable for preclinical testing?
- Anticancer activity : Use xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg) .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in Sprague-Dawley rats over 28 days .
Q. How can metabolic pathways of this compound be elucidated?
- LC-MS/MS metabolite profiling : Identify phase I/II metabolites in human hepatocytes .
- CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
